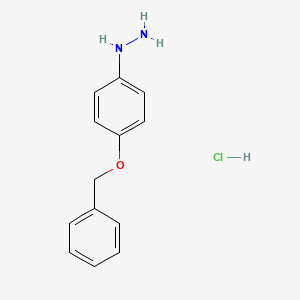

4-Benzyloxyphenylhydrazine hydrochloride

説明

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

特性

IUPAC Name |

(4-phenylmethoxyphenyl)hydrazine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O.ClH/c14-15-12-6-8-13(9-7-12)16-10-11-4-2-1-3-5-11;/h1-9,15H,10,14H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVNUPJXMCMTQCN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=C(C=C2)NN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60200049 | |

| Record name | (4-(Benzyloxy)phenyl)hydrazine monohydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60200049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52068-30-1 | |

| Record name | Hydrazine, [4-(phenylmethoxy)phenyl]-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52068-30-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4-(Benzyloxy)phenyl)hydrazine monohydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052068301 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (4-(Benzyloxy)phenyl)hydrazine monohydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60200049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [4-(benzyloxy)phenyl]hydrazine monohydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.380 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-Benzyloxyphenylhydrazine hydrochloride | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E6366B38VG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Acid Catalyst:

Type of Acid: Both Brønsted acids (e.g., HCl, H₂SO₄, polyphosphoric acid (PPA), p-toluenesulfonic acid) and Lewis acids (e.g., ZnCl₂, BF₃, AlCl₃) can catalyze the Fischer indole (B1671886) synthesis. wikipedia.orgrsc.org The choice and concentration of the acid can influence the reaction rate and the regioselectivity when using unsymmetrical ketones. rsc.org Higher acidity can favor cyclization toward the less-substituted carbon position. rsc.org

"Abnormal" Reactions: In some cases, particularly with alkoxy-substituted phenylhydrazones, the choice of acid can lead to "abnormal" products. For instance, using HCl in ethanol (B145695) with a 2-methoxyphenylhydrazone has been shown to yield a 6-chloroindole, where the methoxy (B1213986) group is substituted by chlorine from the acid. nih.gov This highlights that the catalyst can sometimes act as a reagent, altering the final product structure.

Temperature and Solvent:

The Fischer indole (B1671886) synthesis generally requires elevated temperatures to drive the stackexchange.comstackexchange.com-sigmatropic rearrangement. organic-chemistry.org The choice of solvent can affect solubility and reaction rates. Acetic acid is often used as both a solvent and a catalyst. rsc.org

Substituent Effects:

The electronic nature of substituents on the phenylhydrazine (B124118) ring can impact the reaction. Electron-donating groups, like the benzyloxy group, generally facilitate the reaction. However, electron-withdrawing groups can destabilize the key rearrangement step, potentially leading to decomposition or favoring alternative reaction pathways. nih.gov

Steric hindrance from bulky substituents on either the hydrazine (B178648) or the carbonyl compound can affect the stability of intermediates and influence the regiochemical outcome. thermofisher.com

These variables provide a toolkit for chemists to control the reaction, allowing for the targeted synthesis of specific indole (B1671886) isomers while minimizing the formation of undesired byproducts.

Applications of 4 Benzyloxyphenylhydrazine Hydrochloride in Organic Synthesis

Reagent for Hydrazone and Azobenzene (B91143) Synthesis

The reaction of a substituted phenylhydrazine (B124118) with an aldehyde or a ketone is a fundamental transformation that initially yields a phenylhydrazone. wikipedia.org This reaction is often the first step in more complex syntheses, such as the Fischer indole (B1671886) synthesis. wikipedia.orgnih.gov The formation of the hydrazone involves the condensation of the hydrazine (B178648) with the carbonyl compound. researchgate.net 4-Benzyloxyphenylhydrazine (B1269750) hydrochloride readily reacts with various aldehydes and ketones to form the corresponding N-(4-benzyloxyphenyl)hydrazones. These hydrazone derivatives are stable intermediates that can be isolated or used in situ for subsequent reactions. nih.gov

While the primary use of 4-Benzyloxyphenylhydrazine hydrochloride is in reactions involving its hydrazine group, the synthesis of azobenzenes is another area of application for related aromatic amines and hydrazines. Classical methods for azobenzene synthesis include the azo coupling reaction, which involves the coupling of diazonium salts with activated aromatic compounds. rsc.org Although direct synthesis from this compound is less commonly documented, its parent amine, 4-benzyloxyaniline, can be diazotized and coupled to form azo compounds.

Intermediate in Fischer Indole Synthesis

The Fischer indole synthesis is a classic and widely used chemical reaction to produce indoles from a phenylhydrazine and a carbonyl compound (aldehyde or ketone) under acidic conditions. wikipedia.orgnih.gov this compound is an important substituted phenylhydrazine used in this synthesis to create indoles with a benzyloxy group at the 5-position of the indole ring. The reaction proceeds through the formation of a phenylhydrazone intermediate, which then undergoes a wjarr.comwjarr.com-sigmatropic rearrangement followed by the elimination of ammonia (B1221849) to form the aromatic indole ring. wikipedia.org

Formation of Substituted Indole Scaffolds

The versatility of the Fischer indole synthesis allows for the creation of a wide variety of substituted indole scaffolds by simply changing the carbonyl reactant. nih.gov Using this compound, chemists can introduce a 4-benzyloxy substituent onto the phenyl ring, which translates to a 5-benzyloxy group on the final indole product. This protecting group can be removed later to yield a 5-hydroxyindole, a common motif in biologically active molecules. The reaction is compatible with numerous ketones and aldehydes, leading to diverse substitution patterns on the pyrrole (B145914) ring of the indole core. researchgate.netnih.gov

Table 1: Examples of Substituted Indoles from this compound

| Carbonyl Reactant | Resulting Indole Scaffold |

| Acetone | 5-Benzyloxy-2-methylindole |

| Propiophenone | 5-Benzyloxy-2-methyl-3-phenylindole |

| Ethyl pyruvate | Ethyl 5-benzyloxy-2-indolecarboxylate |

Synthesis of Tetrahydrocarbazoles

Tetrahydrocarbazoles are a significant class of compounds that are essentially indole rings fused with a cyclohexane (B81311) ring. wjarr.com They are prevalent in many natural products and pharmacologically active compounds. researchgate.net The synthesis of tetrahydrocarbazoles is frequently achieved through the Fischer indole synthesis, where a phenylhydrazine is reacted with a cyclohexanone (B45756). wjarr.comwjarr.comgoogle.com

Specifically, the reaction of this compound with cyclohexanone under acidic conditions yields 8-benzyloxy-1,2,3,4-tetrahydrocarbazole. wjarr.com This method is efficient and provides a direct route to this important heterocyclic system. orgsyn.org The resulting tetrahydrocarbazole can be further modified, making this a key strategic step in the synthesis of more complex molecules. wjarr.com

Preparation of Macrocyclic Inhibitors

Macrocycles are large ring structures that are of increasing interest in drug discovery due to their unique conformational properties. researchgate.net The indole nucleus, synthesized via the Fischer indole method, can be incorporated into these larger ring systems. While direct synthesis of a macrocycle using this compound in a single step is uncommon, the substituted indoles and tetrahydrocarbazoles derived from it serve as crucial intermediates. These intermediates can possess functional groups that allow for subsequent ring-closing reactions, such as amide bond formation or ring-closing metathesis, to construct the final macrocyclic architecture.

Precursor for Pyrazole (B372694) Derivatives

Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. They are important scaffolds in medicinal chemistry. One of the most common methods for synthesizing the pyrazole ring is the condensation of a hydrazine with a 1,3-dicarbonyl compound. ekb.eg

Condensation with Trifluoromethyl-1,3-diketones

The reaction between hydrazines and β-diketones is a powerful method for constructing pyrazole rings. researchgate.net When this compound is reacted with trifluoromethyl-1,3-diketones, it leads to the formation of pyrazoles bearing both a 4-benzyloxyphenyl group on the nitrogen and a trifluoromethyl group on the pyrazole ring. researchgate.net The presence of the trifluoromethyl group is known to enhance the biological activity of many compounds. researchgate.net The reaction typically proceeds by initial condensation to form a hydrazone intermediate, which then undergoes intramolecular cyclization and dehydration to afford the aromatic pyrazole ring. This method allows for the regioselective synthesis of highly functionalized pyrazoles. researchgate.net

Development of Anti-biofilm Agents

Bacterial biofilms are structured communities of bacteria encased in a self-produced polymeric matrix, notorious for their heightened resistance to conventional antibiotics. The search for novel anti-biofilm agents is a critical area of pharmaceutical research. While direct studies on this compound are not prevalent, its role as a precursor to hydrazone derivatives places it in a class of compounds with recognized anti-biofilm potential.

Hydrazones, which can be synthesized through the condensation reaction of a hydrazine with an aldehyde or ketone, are known to exhibit a range of biological activities. Research into various hydrazone derivatives has demonstrated their ability to interfere with biofilm formation in pathogenic microorganisms. For instance, studies have shown that certain hydrazone scaffolds can inhibit biofilm development in species like Candida, a common fungal pathogen. The mechanism of action often involves the disruption of the cellular membrane or interference with key metabolic pathways necessary for biofilm integrity. The synthesis of novel hydrazones from precursors like this compound offers a promising avenue for developing new therapeutic strategies against biofilm-related infections.

Table 1: Examples of Hydrazine Derivatives with Anti-biofilm Activity

| Hydrazine Precursor Type | Target Organism | Observed Effect |

| tert-Butylhydrazine hydrochloride | Candida spp. | Antifungal and anti-biofilm effects. chemicalbook.com |

| Phenylhydrazine | S. aureus, P. aeruginosa | Precursor to pyrazole derivatives with biofilm disruption activity. researchgate.net |

| Hydrazine Hydrate | S. aureus, E. coli | Precursor to tetrazine derivatives with antibiofilm potential. |

This table illustrates the potential of the broader class of hydrazine derivatives in anti-biofilm applications. Specific activity of derivatives from this compound would require further investigation.

Role in Complex Heterocyclic Compound Construction

One of the most powerful and classic applications of arylhydrazines, including this compound, is in the construction of indole ring systems via the Fischer indole synthesis. This reaction, discovered in 1883, remains a cornerstone of heterocyclic chemistry due to its reliability and versatility. beilstein-journals.org

The process involves the reaction of an arylhydrazine with an aldehyde or ketone under acidic conditions. The reaction proceeds through the formation of a phenylhydrazone intermediate, which then undergoes a chemicalbook.comchemicalbook.com-sigmatropic rearrangement and subsequent cyclization to yield the aromatic indole heterocycle. rsc.org

Using this compound allows for the synthesis of indoles specifically substituted at the 6-position with a benzyloxy group (after starting from the 4-substituted hydrazine). This benzyloxy group can be retained as a stable feature of the final molecule or it can be deprotected (by removing the benzyl (B1604629) group) to reveal a hydroxyl group, providing a handle for further functionalization. This strategy is invaluable in the total synthesis of natural products and the creation of libraries of bioactive compounds for drug discovery. nih.govresearchgate.net The indole scaffold is a privileged structure in medicinal chemistry, appearing in numerous pharmaceuticals, including anti-migraine drugs of the triptan class. beilstein-journals.org

Reaction Scheme: Fischer Indole Synthesis

This method provides a direct route to complex indoles that would be difficult to access through other synthetic pathways.

Application in Transition Metal-Catalyzed Coupling Reactions

Modern organic synthesis relies heavily on transition metal-catalyzed cross-coupling reactions to form carbon-carbon and carbon-heteroatom bonds. While arylhydrazines are not traditional coupling partners in reactions like the Suzuki or Heck couplings, recent advancements have demonstrated their utility in this arena.

Specifically, research has shown that N′-tosyl arylhydrazines can participate in palladium-catalyzed Suzuki cross-coupling reactions with various organoboron reagents. In this transformation, the arylhydrazine is first derivatized with tosyl chloride to increase its stability and reactivity. The resulting N'-tosyl arylhydrazine acts as an electrophile, coupling with an organoboronic acid to form a biaryl compound, with the expulsion of nitrogen gas and other byproducts.

This methodology allows this compound to be envisioned as a precursor to a stable, reactive coupling partner for generating complex biaryl structures. Biaryls are common motifs in pharmaceuticals, agrochemicals, and advanced materials. The ability to use a readily available hydrazine derivative as a coupling partner expands the toolbox for synthetic chemists, offering an alternative to the more commonly used aryl halides or triflates.

Table 2: Palladium-Catalyzed Suzuki Coupling of an Arylhydrazine Derivative

| Arylhydrazine Substrate | Coupling Partner | Catalyst/Conditions | Product Type |

| N'-Tosyl arylhydrazine | Arylboronic acid | Palladium catalyst | Biaryl compound |

This table describes a specific application where arylhydrazines, after derivatization, can be used in advanced coupling reactions.

Medicinal Chemistry and Pharmacological Investigations

Antitumor Activity Studies

The potential of hydrazine (B178648) derivatives as anticancer agents has been an area of active investigation. Studies have explored their ability to inhibit the growth of cancer cells and induce programmed cell death.

Hydrazine derivatives have demonstrated notable inhibitory effects against various human cancer cell lines in laboratory settings. For instance, the compound 4-hydrazinylphenyl benzenesulfonate (B1194179) was synthesized and tested for its anti-cancer activity against the MCF-7 breast cancer cell line, showing a very low IC50 value of 9.32 nM, indicating high potency. nih.gov Another study involving a novel 4-methylbenzoylhydrazide platinum(II) complex found that it exhibited significant inhibitory effects on a variety of tumor cell lines, including MCF-7 (breast), HepG-2 (liver), NCI-H460 (lung), T24 (bladder), and A549 (lung). mdpi.com The IC50 values for this complex were found to be lower than those of the established chemotherapy drug, cisplatin, suggesting stronger anti-tumor activity. mdpi.com

While these findings are for structurally related molecules, they underscore the potential of the hydrazine scaffold in the design of new antitumor agents.

Table 1: In Vitro Anticancer Activity of Representative Hydrazine Derivatives

| Compound/Drug | Cancer Cell Line | IC50 Value | Source |

|---|---|---|---|

| 4-hydrazinylphenyl benzenesulfonate | MCF-7 (Breast) | 9.32 nM | nih.gov |

| 4-methylbenzoylhydrazide Pt(II) complex | MCF-7 (Breast) | Lower than cisplatin | mdpi.com |

| 4-methylbenzoylhydrazide Pt(II) complex | HepG-2 (Liver) | Lower than cisplatin | mdpi.com |

| 4-methylbenzoylhydrazide Pt(II) complex | NCI-H460 (Lung) | Lower than cisplatin | mdpi.com |

Note: The data presented is for compounds structurally related to 4-Benzyloxyphenylhydrazine (B1269750) hydrochloride and serves to illustrate the potential of the broader chemical class.

The antitumor effects of hydrazine derivatives are often linked to their ability to induce apoptosis (programmed cell death) and inhibit cell cycle progression in cancer cells. The 4-methylbenzoylhydrazide platinum(II) complex was found to significantly induce apoptosis in MCF-7 cells and cause cell cycle arrest at the G2 phase. mdpi.com Benzoylhydrazine compounds, in general, have demonstrated potential antitumor activity by inducing cell cycle arrest and promoting tumor cell apoptosis through the mitochondrial pathway. mdpi.com

Further mechanistic studies on other derivatives show that they can trigger apoptosis by modulating the expression of key regulatory proteins. For example, some anticancer compounds induce apoptosis by up-regulating pro-apoptotic proteins like Bax and down-regulating anti-apoptotic proteins like Bcl-2. nih.gov The activation of caspase enzymes (caspase-8, caspase-9) is another critical step in the apoptotic pathway initiated by such compounds. nih.gov Additionally, related structures such as 2-benzyloxybenzaldehyde have been shown to block cell proliferation by inhibiting the Ras signaling pathway, which is a critical regulator of cell growth. nih.gov This involves preventing the activation of downstream effectors like p42/44 MAPK and transcription factors such as NF-kappa B and AP-1. nih.gov

Antibacterial and Antifungal Properties

Hydrazine-based compounds have been widely evaluated for their antimicrobial properties, showing activity against a spectrum of bacteria and fungi.

A wide range of hydrazide-hydrazone derivatives have been synthesized and tested for antimicrobial activity. jocpr.com For example, the hydrazine-based compound (4-phenyl-1, 3-thiazol-2-yl) hydrazine (31C) exhibited high-efficiency, broad-spectrum antifungal activity, with a minimum inhibitory concentration (MIC) ranging from 0.0625 to 4 µg/mL against various pathogenic fungi, including Candida albicans. nih.gov This compound was also effective at inhibiting the formation of biofilms, which are communities of microbes that are notoriously resistant to treatment. nih.gov Furthermore, in an in vivo model using Galleria mellonella, compound 31C significantly increased the survival rate after fungal infection. nih.gov Other studies have confirmed that various hydrazine derivatives inhibit the growth of bacteria and fungi, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. researchgate.netresearchgate.net

Table 2: In Vitro Antifungal Activity of (4-phenyl-1, 3-thiazol-2-yl) hydrazine (31C) | Fungal Species | Minimum Inhibitory Concentration (MIC) | Source | | :--- | :--- | :--- | :--- | | Candida albicans | 0.0625 - 4 µg/mL | nih.gov | | Other Pathogenic Fungi | 0.0625 - 4 µg/mL | nih.gov |

Note: This data is for a representative hydrazine-based compound, illustrating the antimicrobial potential of this chemical class.

The antimicrobial effectiveness of hydrazine derivatives is highly dependent on their chemical structure. Research into structure-activity relationships (SAR) has revealed key molecular features necessary for potency. The hydrazine linker itself appears crucial for activity. In one study, replacing a 4-chlorohydrazine moiety with a 4-chloroaniline (B138754) or a 4-chlorobenzylamine (B54526) led to a dramatic decrease in antifungal activity against C. albicans, highlighting the importance of the second -NH- group in the hydrazine structure, possibly for hydrogen bonding interactions. nih.gov

The nature and position of substituents on the aromatic rings also play a significant role. The presence of different functional groups can affect the lipophilicity of the molecule, which influences its ability to penetrate microbial cell membranes. jocpr.com For instance, the design of novel s-triazine hydrazone hybrids as inhibitors of microbial DNA gyrase has been explored, indicating that specific structural arrangements can target essential bacterial enzymes. researchgate.net These SAR studies are vital for designing more potent and selective antimicrobial agents based on the hydrazine scaffold. jocpr.comnih.gov

Neuroprotective Effects and Potential in Neurodegenerative Disease Research

While direct research on the neuroprotective effects of 4-Benzyloxyphenylhydrazine hydrochloride is not extensively documented, some hydrazine derivatives have been studied for their potential in treating neurological disorders. nih.govresearchgate.net Neurodegenerative diseases like Alzheimer's and Parkinson's are characterized by the progressive loss of neurons, and compounds that can protect these cells are of great therapeutic interest. nih.govnih.gov

The well-known monoamine oxidase (MAO) inhibitor and antidepressant, phenelzine, is a hydrazine derivative that has been reported to have neuroprotective properties. nih.govresearchgate.net The mechanisms behind these effects are multifaceted and may include the modulation of neurotransmitter systems (GABA-glutamate balance) and the sequestration of toxic reactive aldehydes that contribute to neuronal damage. nih.govresearchgate.net The targeting of enzymes associated with the progression of neurological disorders is a key strategy in modern drug discovery. mdpi.comnih.gov Although speculative, the structural features of this compound could warrant investigation within this context, drawing parallels from the activities of other compounds in its class.

Modulation of Reactive Oxygen Species Pathways

Phenylhydrazine (B124118) (PHZ) and its derivatives are well-documented in scientific literature for their capacity to induce oxidative stress through the generation of reactive oxygen species (ROS). psu.eduresearchgate.net Upon administration, phenylhydrazine can trigger the formation of ROS within red blood cells, leading to a cascade of oxidative events. researchgate.net This process involves the reaction of PHZ with hemoglobin, which converts oxyhemoglobin into non-functional forms like methemoglobin and precipitates as Heinz bodies. researchgate.net

The generation of ROS by phenylhydrazine leads to lipid peroxidation, where the integrity of the cell membrane is compromised, and the oxidative degradation of key structural proteins. psu.eduresearchgate.net This induced oxidative stress is a key mechanism behind the hemolytic properties of phenylhydrazine, making it a compound of interest in experimental models of hemolytic anemia. psu.edumdpi.com Research has utilized PHZ-induced oxidant stress in animal models to investigate the protective effects of antioxidant compounds. nih.gov For instance, studies have shown that antioxidant bioflavonoids can alleviate vascular dysfunction by suppressing the production of superoxide (B77818) anions and other reactive species initiated by PHZ. nih.gov The mechanism is believed to involve the generation of a phenyldiazene-derived free radical, likely a phenyl radical, which is a potent hemolytic agent. documentsdelivered.com

| Mechanism | Cellular Effect | Outcome |

|---|---|---|

| Generation of Reactive Oxygen Species (ROS) | Oxidation of hemoglobin to methemoglobin | Formation of Heinz bodies |

| Lipid Peroxidation | Damage to red blood cell membrane | Hemolysis |

| Protein Degradation | Oxidative degradation of membrane skeleton proteins | Increased cell fragility |

Targeting Specific Receptors and Enzymes

A comprehensive review of available scientific literature did not yield specific research detailing the activity of this compound as a modulator of the Sphingosine-1-Phosphate Receptor 1 (S1P1) or its use as a synthetic intermediate for S1P1-targeted compounds.

No information was found in the scientific literature linking this compound to the inhibition of Phosphodiesterase 10A (PDE10A) or its use in the synthesis of PDE10A inhibitors.

There is no available research in the public domain that describes studies into the inhibitory effects of this compound on Cathepsin D or other enzymes.

Preclinical Research and Therapeutic Development

A thorough search of preclinical research literature did not reveal any studies where this compound was investigated in animal models for Opioid Use Disorder (OUD).

Efficacy in Attenuating Isoprenaline-Induced Cardiac Hypertrophy

Assessment of Metabolic Stability

No studies reporting the metabolic stability of this compound were found. Research that utilizes this compound in synthetic pathways has focused on assessing the metabolic stability of the final, more complex derivatives. rhhz.net For instance, the stability of certain 3-trifluoromethyl-substituted pyrazoles was evaluated in rat liver microsomes (RLM), but this data does not pertain to the precursor, this compound. rhhz.net

Medicinal Chemistry Alerts and Considerations (e.g., PAINS, Brenk alerts)

A review of available literature and databases did not yield any specific Pan-Assay Interference Compounds (PAINS) or Brenk alerts associated with the chemical structure of this compound. Such analyses are typically performed on compounds intended for high-throughput screening or in later stages of drug development. As this compound is primarily described as a synthetic intermediate, it has not been the subject of these specific computational or experimental liability assessments.

Structure Activity Relationship Sar Studies of Derivatives

Influence of Substituent Modifications on Biological Activity

The biological activity of 4-Benzyloxyphenylhydrazine (B1269750) derivatives is significantly influenced by the nature and position of substituents on both the benzyloxy and phenylhydrazine (B124118) moieties. Systematic modifications have revealed critical insights into the molecular interactions governing their mechanism of action.

For instance, in related hydrazone structures, the introduction of various substituents on the aromatic rings has been shown to modulate their inhibitory potential against enzymes like laccase. Studies on a series of hydrazide-hydrazones demonstrated that the presence of a slim salicylic (B10762653) aldehyde framework was pivotal for stabilizing the molecule within the enzyme's substrate-binding pocket. Furthermore, bulky substituents such as phenyl and tert-butyl groups at specific positions on the aldehyde fragment favored strong interactions. nih.gov

In a broader context of drug design, aromatic rings are crucial for interactions with biological targets through phenomena like π-π stacking and hydrogen bonding. The addition of different functional groups to these rings can effectively alter the molecule's properties, including selectivity and solubility. nih.gov For example, in a series of benzimidazole-thioquinoline derivatives, which share structural motifs with the subject compound, substitutions on a benzyl (B1604629) group showed marked effects on α-glucosidase inhibition. Halogen substitutions, such as chloro and bromo groups, at different positions on the phenyl ring resulted in varied inhibitory potencies. Notably, a 4-bromobenzyl derivative exhibited the most significant potency. nih.gov Conversely, the introduction of electron-donating groups like a 2-methyl group slightly reduced the activity compared to the unsubstituted analog. nih.gov

Correlation of Structural Features with Therapeutic Efficacy

The therapeutic efficacy of 4-Benzyloxyphenylhydrazine analogues is closely correlated with specific structural features that enhance their interaction with biological targets. Key among these are the benzyloxy group, the phenyl ring, and the hydrazine (B178648) linker, each offering opportunities for modification to improve efficacy.

Quantitative Structure-Activity Relationship (QSAR) studies on similar benzylidene hydrazine benzamide (B126) derivatives have provided mathematical models to predict anticancer activity. These models have indicated that descriptors such as Log S (solubility) and MR (molar refractivity) are significant in determining the biological response. jppres.com Such analyses help in understanding how the physicochemical properties, dictated by the compound's structure, translate into therapeutic efficacy.

The spatial arrangement of functional groups is also critical. The benzyloxy group, for instance, can be modified to explore interactions with hydrophobic pockets in a target protein. The substitution pattern on the phenyl ring of the hydrazine moiety can influence electronic properties and hydrogen bonding capabilities, which are often essential for anchoring the molecule in the active site of an enzyme or receptor.

Pharmacophore Optimization Strategies

Pharmacophore modeling is a crucial strategy in the rational design of novel derivatives of 4-Benzyloxyphenylhydrazine with enhanced therapeutic properties. This approach involves identifying the essential three-dimensional arrangement of chemical features required for biological activity.

A typical pharmacophore model for this class of compounds might include features such as hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, and aromatic rings. For instance, a pharmacophore study on N(3)-phenylpyrazinones, which share some structural similarities, identified a six-point model with two hydrogen bond acceptors, one hydrogen bond donor, two hydrophobic regions, and one aromatic ring as key features for activity. nih.govnih.gov

Optimization strategies for 4-Benzyloxyphenylhydrazine derivatives would involve:

Modification of the benzyloxy group: Altering the substituents on the benzyl ring to enhance hydrophobic interactions or introduce additional hydrogen bonding sites.

Substitution on the phenylhydrazine ring: Introducing electron-donating or electron-withdrawing groups to modulate the electronic environment and improve binding affinity.

Alteration of the linker: While the core hydrazine group is central, modifications to create hydrazones or other related structures can introduce new interaction points and alter the molecule's conformation.

The goal of these optimizations is to design molecules that fit more precisely into the target's binding site, thereby increasing potency and selectivity. The use of computational tools to screen virtual libraries of compounds based on a validated pharmacophore model can significantly accelerate the discovery of new drug candidates. dovepress.com

Design and Synthesis of Analogues for Enhanced Potency and Selectivity

The design and synthesis of novel analogues of 4-Benzyloxyphenylhydrazine are guided by the SAR and pharmacophore modeling data. The objective is to create molecules with improved potency, better selectivity, and favorable pharmacokinetic profiles.

The synthetic process typically involves the reaction of 4-benzyloxyaniline hydrochloride with sodium nitrite, followed by reduction with tin(II) chloride to yield the 4-benzyloxyphenylhydrazine hydrochloride core. This core can then be used as a starting material for the synthesis of a wide range of derivatives.

Strategies for designing enhanced analogues include:

Bioisosteric Replacement: Replacing the benzyloxy group with other functionalities that mimic its size and electronic properties but may offer improved metabolic stability or additional interaction points. For example, replacing the phenyl ring with a pyridine (B92270) or pyridazine (B1198779) ring has been shown to be effective in other series of enzyme inhibitors. nih.gov

Fragment-Based Growth: Using the 4-Benzyloxyphenylhydrazine scaffold as a core and adding different chemical fragments to explore new interactions with the target protein.

Introduction of Conformational Constraints: Incorporating cyclic structures or other rigid elements to lock the molecule into a more bioactive conformation, which can lead to increased potency and selectivity.

An example of a synthetic approach leading to diverse analogues involves the condensation of a hydrazine moiety with various aldehydes or ketones to form hydrazones. This method allows for the introduction of a wide variety of substituents for SAR exploration. preprints.orgmdpi.com Through iterative cycles of design, synthesis, and biological evaluation, analogues with significantly enhanced potency and selectivity can be developed.

Future Directions and Research Perspectives

Exploration of Novel Synthetic Pathways

The conventional synthesis of 4-Benzyloxyphenylhydrazine (B1269750) hydrochloride typically involves the diazotization of 4-benzyloxyaniline followed by reduction. chemicalbook.com While effective, future research will likely focus on developing more efficient, sustainable, and scalable synthetic routes.

Key areas of exploration may include:

Transition-Metal Catalysis: Modern organic synthesis increasingly relies on transition-metal-catalyzed reactions to form carbon-nitrogen (C–N) bonds. pageplace.de Future studies could investigate palladium, copper, or nickel-catalyzed methods to couple aryl halides or related substrates with hydrazine (B178648) sources, potentially offering milder reaction conditions and broader functional group tolerance. researchgate.netorganic-chemistry.orgnih.gov

Continuous Flow Synthesis: Continuous flow processes offer significant advantages over traditional batch synthesis in terms of safety, efficiency, and scalability. google.com Developing a continuous flow method for the production of 4-Benzyloxyphenylhydrazine hydrochloride could lead to higher throughput, better process control, and reduced waste, making it more amenable to industrial-scale production.

Photocatalysis: Light-mediated reactions are emerging as powerful tools in organic synthesis. The application of photocatalysis to construct the C–N bond in hydrazine derivatives could provide novel, environmentally friendly synthetic pathways. organic-chemistry.org

| Synthetic Approach | Potential Advantages | Relevant Research Area |

| Transition-Metal Catalysis | Milder conditions, improved yields, broader substrate scope | C–N Bond Formation pageplace.deresearchgate.net |

| Continuous Flow Synthesis | Enhanced safety, scalability, and efficiency | Process Chemistry google.com |

| Photocatalysis | Green chemistry, novel reactivity | Organic Synthesis organic-chemistry.org |

Discovery of New Biological Targets and Pharmacological Applications

Hydrazine and its derivatives, particularly hydrazones, are known to exhibit a wide array of biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties. nih.govnih.govresearchgate.net While this compound itself is primarily an intermediate, its derivatives are ripe for pharmacological exploration.

Future research is expected to focus on:

Expansion of Anticancer Research: Building on the known pro-apoptotic activity of some hydrazine derivatives, researchers can screen new analogs against a wider range of cancer cell lines and explore novel mechanisms of action beyond established pathways.

Neurological and Inflammatory Diseases: The structural motifs present in hydrazones are found in compounds active against neurological disorders. nih.gov Systematic screening of a library of derivatives could identify lead compounds for conditions such as epilepsy, neurodegenerative diseases, or chronic inflammation. nih.gov

Infectious Diseases: With the rise of antimicrobial resistance, there is a constant need for new therapeutic agents. The hydrazone scaffold has proven to be a valuable pharmacophore in the development of antibacterial and antifungal compounds. preprints.orgmdpi.com

Mechanism-Based Probes: Hydrazines can act as versatile, mechanism-based probes to identify and study enzymes that utilize electrophilic or oxidizing cofactors. biorxiv.orgacs.org This approach could be used to discover entirely new biological targets for drugs derived from this compound.

Advancements in Derivatization for Drug Discovery

The reactivity of the hydrazine group makes this compound an excellent starting point for creating diverse chemical libraries through derivatization. The formation of hydrazones by reacting the hydrazine with various aldehydes and ketones is a primary strategy. nih.govmdpi.com

Future advancements are anticipated in several areas:

Combinatorial Chemistry: Employing high-throughput combinatorial synthesis to generate large libraries of hydrazone derivatives. These libraries can then be screened for activity against a multitude of biological targets, accelerating the identification of hit compounds.

pH-Responsive Drug Delivery: The hydrazone linkage is known to be acid-labile, meaning it is stable at physiological pH (around 7.4) but cleaves in the acidic environments found within tumor tissues or intracellular compartments like endosomes and lysosomes (pH 4.5–6.0). researchgate.netbohrium.comnih.govfrontiersin.org This property is being actively exploited to design smart drug delivery systems where a therapeutic agent is attached to a carrier via a hydrazone linker. Future research will involve creating sophisticated nano-delivery systems, such as micelles, liposomes, or nanoparticles, that use this pH-sensitive cleavage for targeted drug release, thereby enhancing efficacy and reducing systemic toxicity. daneshyari.com

Heterocyclic Synthesis: Hydrazides and hydrazones are crucial intermediates in the synthesis of various nitrogen-containing heterocyclic compounds, which are prominent scaffolds in many approved drugs. mdpi.comijpsr.com Research will continue to explore novel cyclization reactions to convert derivatives of this compound into unique heterocyclic systems with therapeutic potential. mdpi.com

Application of Artificial Intelligence (AI) in Therapeutic Development

Key applications include:

In Silico Target Prediction: AI algorithms can analyze the structure of a compound and predict its likely biological targets from vast biological and chemical databases. nih.govcam.ac.uknih.gov This can help prioritize which derivatives to synthesize and test, focusing resources on the most promising avenues.

De Novo Drug Design: Generative AI models can design entirely new molecules with desired properties. nih.gov By providing the 4-benzyloxyphenylhydrazone scaffold as a starting point, AI could generate novel derivatives optimized for binding to a specific target, improved pharmacokinetic properties, or reduced toxicity. mdpi.com

| AI Application | Role in Development | Potential Impact |

| Target Prediction | Identifies potential biological targets for derivatives | Focuses research and reduces screening costs cam.ac.uk |

| De Novo Design | Generates novel molecular structures with optimized properties | Accelerates discovery of potent lead compounds mdpi.com |

| ADMET Prediction | Forecasts pharmacokinetic and toxicity profiles | Reduces late-stage failures and animal testing nih.gov |

Development of Formulations for Enhanced Efficacy

Future research in this area will concentrate on:

Nanonization: Reducing the particle size of the drug compound to the nanometer scale (nanonization) dramatically increases the surface area-to-volume ratio, which can significantly enhance dissolution rate and bioavailability. nih.gov

Amorphous Solid Dispersions: Dispersing the crystalline drug molecule within a hydrophilic polymer matrix to create an amorphous solid dispersion can prevent recrystallization and maintain the drug in a higher energy state, improving solubility and dissolution. researchgate.net

Lipid-Based Formulations: For highly lipophilic compounds, lipid-based delivery systems such as Self-Emulsifying Drug Delivery Systems (SEDDS) are a promising approach. These formulations consist of oils, surfactants, and co-solvents that form a fine oil-in-water emulsion upon gentle agitation in the gastrointestinal tract, facilitating drug solubilization and absorption. hilarispublisher.comupertis.ac.id

Co-crystals and Inclusion Complexes: Creating co-crystals of the API with a benign co-former or forming inclusion complexes with molecules like cyclodextrins can modify the physicochemical properties of the drug to improve its solubility and stability. mdpi.comresearchgate.net

These formulation strategies will be critical for translating promising compounds discovered in the lab into effective medicines. upertis.ac.id

Q & A

Q. What is the standard synthetic route for 4-benzyloxyphenylhydrazine hydrochloride, and how can researchers optimize yield?

Methodological Answer: The synthesis involves diazotization of 4-benzyloxyaniline hydrochloride followed by reduction with stannous chloride. Key steps include:

Diazotization: Suspend 4-benzyloxyaniline hydrochloride in HCl/water/ice, add NaNO₂ solution at -10°C, and stir for 1 hour.

Reduction: Add stannous chloride in HCl to the diazonium salt solution at -8°C. Maintain low temperature to prevent side reactions.

Isolation: Filter the precipitated product and recrystallize from ethanol/water for purity (mp: 185–189°C). Yield optimization requires strict temperature control (±2°C), stoichiometric precision (1:1.05 molar ratio of aniline to NaNO₂), and inert atmosphere during reduction to minimize oxidation .

Q. How should researchers characterize the purity of this compound?

Methodological Answer: Use a combination of:

- Melting Point Analysis: Compare observed mp (185–189°C) with literature values .

- Chromatography: HPLC with a C18 column (mobile phase: acetonitrile/water, 70:30; flow rate: 1 mL/min) to detect impurities.

- Spectroscopy: ¹H NMR (DMSO-d₆) to verify aromatic protons (δ 7.2–7.4 ppm) and hydrazine NH signals (δ 8.5–9.0 ppm) .

Q. What safety precautions are critical when handling this compound?

Methodological Answer:

- Personal Protective Equipment (PPE): Wear nitrile gloves, goggles, and a lab coat. Use a fume hood to avoid inhalation.

- First Aid: For skin contact, wash with soap/water for 15+ minutes. For eye exposure, flush with water for 10–15 minutes and consult an ophthalmologist .

- Storage: Keep in airtight containers under nitrogen to prevent hygroscopic degradation .

Advanced Research Questions

Q. How can researchers mitigate low yields during the reduction step of synthesis?

Methodological Answer: Common issues and solutions:

- Incomplete Diazotization: Confirm excess nitrous acid using starch-iodide paper. Adjust NaNO₂ addition rate to maintain -10°C .

- Oxidation of Hydrazine: Use freshly prepared stannous chloride and degas solvents with nitrogen. Replace SnCl₂ with sodium dithionite (Na₂S₂O₄) as an alternative reductant for milder conditions .

- Byproduct Formation: Monitor pH during reduction (pH < 1 recommended) and add charcoal to adsorb impurities before filtration .

Q. How does the stability of this compound vary under different storage conditions?

Methodological Answer:

- Thermal Stability: Conduct accelerated degradation studies (e.g., 40°C/75% RH for 6 months). Monitor via HPLC for decomposition products (e.g., benzaldehyde derivatives via hydrolysis) .

- Light Sensitivity: Store in amber vials; UV-Vis spectroscopy (λ = 270–300 nm) can track photodegradation.

- Moisture Sensitivity: Karl Fischer titration to assess hygroscopicity. Use desiccants (silica gel) for long-term storage .

Q. What analytical challenges arise in quantifying trace impurities, and how can they be resolved?

Methodological Answer:

Q. How can this compound be utilized in synthesizing heterocyclic intermediates?

Methodological Answer:

- Indole Synthesis: React with acrolein in chlorobenzene under basic conditions (50% NaOH) to form ethylcu-acetylamino-indolyl propionate. Key parameters: 65–70°C for 1 hour, molar ratio 1:1.2 (hydrazine:acrolein) .

- Mechanism: Acid-catalyzed Fischer indole cyclization. Monitor via TLC (hexane/ethyl acetate, 3:1) for intermediate hydrazone formation .

Contradictory Data Analysis

Q. Discrepancies in reported melting points: How should researchers validate their product?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。